N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, as well as protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its potential applications in the field of medicine, particularly in the areas of cancer treatment and neurological disorders. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in other areas of medicine, such as cardiovascular diseases and inflammation. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-chlorobenzoyl chloride with 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting product is then reacted with butyric anhydride to obtain the final compound.
Scientific Research Applications
N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One study found that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Another study showed that it has neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-6-8-14(9-7-13)20-15(23)4-1-5-16-21-17(22-24-16)12-3-2-10-19-11-12/h2-3,6-11H,1,4-5H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWRCJNGZHBWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.